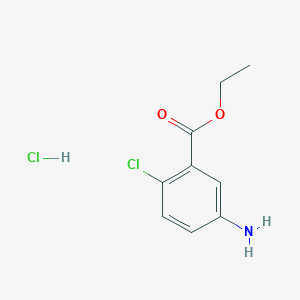

Ethyl 5-amino-2-chlorobenzoate hydrochloride

Description

Ethyl 5-amino-2-chlorobenzoate hydrochloride is a benzoate ester derivative with a primary amine and chlorine substituent. It serves as a key intermediate in pharmaceutical synthesis, particularly for developing small-molecule therapeutics. Key properties include:

- Molecular formula: C₉H₁₀ClNO₂·HCl (free base: C₉H₁₀ClNO₂)

- Molecular weight: ~236.09 g/mol (calculated for hydrochloride salt; free base: 199.63 g/mol)

- Purity: ≥95% (as per commercial suppliers like Hairui Chemical and Enamine Ltd.) .

The compound is structurally characterized by a chlorinated aromatic ring, an ethyl ester group at position 2, and an amino group at position 5. Its hydrochloride salt enhances solubility and stability, making it suitable for synthetic applications.

Structure

3D Structure of Parent

Properties

IUPAC Name |

ethyl 5-amino-2-chlorobenzoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2.ClH/c1-2-13-9(12)7-5-6(11)3-4-8(7)10;/h3-5H,2,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCJSZUCODVPWPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)N)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-2-chlorobenzoate hydrochloride typically involves the esterification of 5-amino-2-chlorobenzoic acid with ethanol in the presence of a catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-2-chlorobenzoate hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, often under basic conditions.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation may produce a carboxylic acid .

Scientific Research Applications

Ethyl 5-amino-2-chlorobenzoate hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: The compound is used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 5-amino-2-chlorobenzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and chloro groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Methyl 5-amino-2-chlorobenzoate Hydrochloride

Key Data :

| Property | Ethyl 5-amino-2-chlorobenzoate HCl | Methyl 5-amino-2-chlorobenzoate HCl |

|---|---|---|

| Molecular formula | C₉H₁₁Cl₂NO₂ | C₈H₉Cl₂NO₂ |

| Molecular weight | ~236.09 | 222.07 |

| CAS number | Not explicitly available | 269072-19-7 |

| Purity | ≥95% | 95% (discontinued by CymitQuimica) |

| Key structural difference | Ethyl ester group | Methyl ester group |

Research Findings :

- Stability : Methyl esters are generally more prone to hydrolysis than ethyl esters under physiological conditions due to steric and electronic effects .

- Commercial Availability: Methyl 5-amino-2-chlorobenzoate HCl has been discontinued by suppliers like CymitQuimica, suggesting challenges in synthesis or demand shifts toward ethyl analogs .

5-Amino-4-chlorosalicylic Acid

Key Data :

| Property | Ethyl 5-amino-2-chlorobenzoate HCl | 5-Amino-4-chlorosalicylic Acid |

|---|---|---|

| Molecular formula | C₉H₁₁Cl₂NO₂ | C₇H₆ClNO₃ |

| Molecular weight | ~236.09 | 187.58 |

| Functional groups | Ethyl ester, Cl at C2, NH₂ at C5 | Carboxylic acid, Cl at C4, NH₂ at C5 |

Research Findings :

- Acid-Base Properties: The carboxylic acid group in 5-amino-4-chlorosalicylic acid (pKa ~2.5) confers higher aqueous solubility at physiological pH compared to the ethyl ester derivative .

- Biological Activity: Salicylic acid derivatives are associated with anti-inflammatory and antimicrobial properties, whereas ethyl 5-amino-2-chlorobenzoate HCl is primarily a synthetic intermediate without direct therapeutic use reported .

5-Amino-6-chloro-o-cresol

Key Data :

| Property | Ethyl 5-amino-2-chlorobenzoate HCl | 5-Amino-6-chloro-o-cresol |

|---|---|---|

| Molecular formula | C₉H₁₁Cl₂NO₂ | C₇H₇ClNO |

| Molecular weight | ~236.09 | 156.59 |

| Functional groups | Ethyl ester, Cl at C2, NH₂ at C5 | Hydroxyl, Cl at C6, NH₂ at C5 |

Research Findings :

- Reactivity: The phenolic hydroxyl group in 5-amino-6-chloro-o-cresol allows for conjugation reactions (e.g., sulfation, glucuronidation), whereas the ethyl ester in the target compound is more stable under metabolic conditions .

- Applications: 5-Amino-6-chloro-o-cresol is used in dye synthesis and polymer chemistry, contrasting with the pharmaceutical focus of ethyl 5-amino-2-chlorobenzoate HCl .

Biological Activity

Ethyl 5-amino-2-chlorobenzoate hydrochloride is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine and agriculture, supported by relevant data and case studies.

This compound, with the molecular formula C9H10ClNO2, is characterized by its amine and chloro substituents on the benzoate structure. Its synthesis often involves the chlorination of ethyl anthranilate, leading to various derivatives with enhanced biological activity .

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's efficacy can be attributed to its ability to disrupt bacterial cell wall synthesis and protein function .

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

2. Antitumor Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. It has shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The compound appears to induce apoptosis and inhibit cell proliferation through mechanisms involving the modulation of cell cycle regulators .

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study investigated the effects of this compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results demonstrated a dose-dependent reduction in cell viability, with IC50 values of approximately 25 µg/mL for MCF-7 and 30 µg/mL for A549 cells.

3. Enzyme Inhibition

The compound is also noted for its role in enzyme inhibition, particularly in cytochrome P450 enzymes which are crucial for drug metabolism. This compound acts as a ligand that can modulate enzyme activity, potentially influencing pharmacokinetics of co-administered drugs .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Protein Synthesis : The compound interferes with ribosomal function, leading to reduced protein synthesis in bacteria.

- Induction of Apoptosis : In cancer cells, it activates caspases and alters mitochondrial membrane potential, triggering apoptotic pathways.

- Enzyme Modulation : By binding to cytochrome P450 enzymes, it alters their activity, affecting drug metabolism.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 5-amino-2-chlorobenzoate hydrochloride, and what critical parameters influence yield and purity?

- Methodological Answer : Synthesis typically involves sequential esterification and chlorination. Critical parameters include:

- Temperature : Controlled heating (~40°C) to avoid side reactions.

- Solvent choice : Polar aprotic solvents (e.g., ethanol) enhance reaction efficiency.

- Catalyst : Acidic conditions (HCl) facilitate esterification and salt formation.

- Purification : Recrystallization or column chromatography improves purity .

Q. How is this compound characterized to confirm structural integrity?

- Methodological Answer : Key techniques include:

-

NMR spectroscopy : Confirms aromatic proton environments and ester/amine functionalities.

-

HPLC : Validates purity (>95% as per supplier data).

-

Mass spectrometry (MS) : Matches molecular ion peaks with the theoretical m/z (e.g., [M+H]⁺ = 200.63).

-

Elemental analysis : Validates C, H, N, and Cl content .

Property Value Source Molecular Formula C₉H₁₀ClNO₂ CAS RN 64401-55-4 Molecular Weight 199.63 g/mol Purity ≥95%

Q. What are the recommended storage conditions to maintain the stability of this compound?

- Methodological Answer : Store at 0–6°C in airtight, light-protected containers under anhydrous conditions. Moisture and elevated temperatures accelerate hydrolysis of the ester group .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to address low yield or impurity issues?

- Methodological Answer :

- Reaction monitoring : Use TLC or in-situ IR to track intermediate formation.

- Solvent optimization : Replace ethanol with DMF to enhance solubility of intermediates.

- Catalyst screening : Test alternatives like thionyl chloride for improved chlorination efficiency .

Q. What advanced analytical techniques are employed to quantify this compound in complex mixtures?

- Methodological Answer :

- LC-MS/MS : Provides high sensitivity for trace quantification in biological matrices.

- Ion chromatography : Measures chloride counterion concentration to validate salt stoichiometry.

- X-ray crystallography : Resolves structural ambiguities (e.g., using SHELX programs for refinement) .

Q. How does the substitution pattern of this compound influence its reactivity compared to structural analogs?

- Methodological Answer :

- Electron-withdrawing effects : The ortho-chloro group deactivates the aromatic ring, reducing electrophilic substitution.

- Amino group reactivity : Facilitates Schiff base formation or coordination chemistry.

- Comparative studies : Analogues like Ethyl 2-amino-4,5-dimethoxybenzoate show altered solubility and redox behavior due to substituent differences .

Q. What methodological approaches are used to study the solubility profile of this compound in different solvents?

- Methodological Answer :

- Phase solubility analysis : Measure saturation concentrations in solvents (e.g., water, DMSO, ethanol).

- Hansen solubility parameters : Predict solvent compatibility based on dispersion, polarity, and hydrogen-bonding contributions.

- Co-solvency studies : Improve aqueous solubility using PEG-400 or cyclodextrins .

Q. How can isotopic labeling be applied to track the metabolic pathway of this compound in pharmacokinetic studies?

- Methodological Answer :

- ¹⁴C-labeling : Introduce ¹⁴C at the ethyl group or aromatic ring to trace metabolic cleavage.

- Stable isotopes (¹³C, ¹⁵N) : Use LC-MS to monitor labeled fragments in in vivo studies.

- Synthetic protocol : Adapt methods from creatine ethyl ester labeling (e.g., using isotopically enriched ethanol or amino precursors) .

Q. What strategies are recommended to resolve discrepancies in spectroscopic data during the characterization of this compound?

- Methodological Answer :

- Cross-validation : Compare NMR data with computational predictions (DFT calculations).

- High-resolution MS : Confirm molecular formula accuracy.

- Database referencing : Use PubChem or ECHA entries for benchmark spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.